Synthesis and Characterization of 6-Desfluoro-6-hydroxy Risperidone: A Comprehensive Technical Guide
Synthesis and Characterization of 6-Desfluoro-6-hydroxy Risperidone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 6-Desfluoro-6-hydroxy Risperidone, a significant derivative and impurity of the atypical antipsychotic drug, Risperidone. While not a commercial entity itself, the study of such related compounds is paramount for ensuring the quality, safety, and efficacy of the parent drug. This document outlines a plausible synthetic pathway, rooted in established organic chemistry principles, and details a comprehensive characterization strategy employing modern analytical techniques. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, process development, and quality control, offering a framework for the synthesis and analysis of Risperidone-related substances.
Introduction: The Significance of Risperidone and Its Related Compounds
Risperidone is a widely prescribed second-generation antipsychotic medication used in the management of schizophrenia, bipolar disorder, and irritability associated with autism.[1] Its therapeutic efficacy is attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2] The manufacturing and metabolic processes of Risperidone can lead to the formation of various related compounds, including impurities and metabolites.[3] Regulatory bodies worldwide mandate the stringent control and characterization of these substances to ensure the safety and consistency of the final drug product.
6-Desfluoro-6-hydroxy Risperidone (IUPAC Name: 3-(2-(4-(6-Hydroxybenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one) is a notable Risperidone derivative characterized by the substitution of the fluorine atom at the 6-position of the benzisoxazole ring with a hydroxyl group. Understanding the synthesis and properties of this compound is crucial for several reasons:
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Reference Standard: A well-characterized sample of 6-Desfluoro-6-hydroxy Risperidone is essential as a reference standard for the development and validation of analytical methods aimed at detecting and quantifying impurities in Risperidone drug substance and product.
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Process Understanding: The identification of this impurity can provide insights into potential degradation pathways or side-reactions occurring during the synthesis of Risperidone, enabling process optimization to minimize its formation.
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Pharmacological and Toxicological Assessment: Characterizing the biological activity of this derivative is important for assessing any potential pharmacological or toxicological effects it may have if present in the final drug product.
This guide will provide a detailed, scientifically-grounded approach to the synthesis and characterization of this important Risperidone-related compound.
Proposed Synthetic Pathway
Rationale Behind the Proposed Pathway
This synthetic strategy is predicated on the well-established methods for constructing the core structures of Risperidone and its analogs. The key disconnection is made at the piperidine nitrogen, a common strategy in the synthesis of such compounds.
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Synthesis of Intermediate 1 (6-hydroxy-3-(4-piperidinyl)-1,2-benzisoxazole): The synthesis of the benzisoxazole core can be achieved through the cyclization of an appropriately substituted salicylonitrile derivative with hydroxylamine.[4] Subsequent reduction of the nitrile and piperidine ring formation would lead to the desired intermediate. The hydroxyl group at the 6-position is introduced by starting with a dihydroxybenzonitrile derivative.
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Synthesis of Intermediate 2 (3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one): This intermediate is a known precursor in the synthesis of Risperidone.[5] Its synthesis typically involves a multi-step sequence starting from 2-amino-3-picoline and a suitable acetoacetate derivative, followed by chlorination of the terminal hydroxyl group.
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Final Condensation: The final step involves the N-alkylation of the piperidine nitrogen of Intermediate 1 with the chloroethyl side chain of Intermediate 2. This is a standard nucleophilic substitution reaction, typically carried out in the presence of a base (e.g., potassium carbonate) and a catalyst (e.g., potassium iodide) in a suitable polar aprotic solvent.
Detailed Experimental Protocol (Proposed)
The following is a proposed, detailed experimental protocol based on analogous reactions found in the literature. Note: This protocol has not been experimentally validated and should be adapted and optimized by experienced synthetic chemists.
Step 1: Synthesis of 6-hydroxy-3-(4-piperidinyl)-1,2-benzisoxazole
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Cyclization: To a solution of 2,4-dihydroxybenzonitrile in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide). Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, acidify the reaction mixture to precipitate the product, 6-hydroxy-1,2-benzisoxazole-3-carbonitrile. Filter, wash with water, and dry.
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Reduction and Piperidine Formation: The conversion of the 3-carbonitrile to the 3-(4-piperidinyl) moiety is a multi-step process that may involve reduction of the nitrile to an amine, followed by the construction of the piperidine ring. A more direct approach could involve the reaction of a suitable piperidone precursor. Given the complexity, sourcing this intermediate commercially or from a custom synthesis provider may be a more practical approach for many laboratories.
Step 2: Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
This intermediate is a well-known precursor in Risperidone synthesis. Detailed procedures for its preparation can be found in the patent literature. The general approach involves the reaction of 2-amino-3-picoline with a suitable lactone or keto-ester to form the bicyclic core, followed by the introduction of the chloroethyl side chain.
Step 3: Condensation to form 6-Desfluoro-6-hydroxy Risperidone
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To a stirred suspension of 6-hydroxy-3-(4-piperidinyl)-1,2-benzisoxazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and potassium iodide (0.1 eq) in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile), add a solution of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (1.1 eq) in the same solvent.
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Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or HPLC.
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 6-Desfluoro-6-hydroxy Risperidone.
Comprehensive Characterization
A thorough characterization of the synthesized 6-Desfluoro-6-hydroxy Risperidone is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound and for its quantification.
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Column: A C18 reversed-phase column is typically suitable.
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Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
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Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., around 280 nm).
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Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information through fragmentation patterns.
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Ionization Technique: Electrospray ionization (ESI) is a common and suitable technique for this type of molecule.
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Expected Molecular Ion: The expected protonated molecular ion [M+H]⁺ for C₂₃H₂₈N₄O₃ is m/z 409.2234.
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Fragmentation Pattern (Predicted): Based on the fragmentation of Risperidone, key fragments would likely arise from the cleavage of the bond between the piperidine ring and the ethyl side chain, as well as fragmentation of the pyrido[1,2-a]pyrimidin-4-one moiety. The presence of the hydroxyl group on the benzisoxazole ring will also influence the fragmentation pattern.
| Predicted Fragment | Proposed Structure | Expected m/z |
| [M+H]⁺ | C₂₃H₂₉N₄O₃⁺ | 409.22 |
| Fragment 1 | [C₁₂H₁₃N₂O₂]⁺ (hydroxylated benzisoxazole-piperidine moiety) | 217.10 |
| Fragment 2 | [C₁₁H₁₅N₂O]⁺ (pyrido[1,2-a]pyrimidin-4-one ethyl moiety) | 191.12 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of the synthesized molecule.
3.3.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts are predicted based on the structure and data from similar compounds.
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Aromatic Protons: Signals corresponding to the protons on the benzisoxazole ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). The coupling patterns will be indicative of their substitution pattern.
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Pyrido[1,2-a]pyrimidin-4-one Protons: The protons of this ring system will have characteristic chemical shifts. The methyl group will likely appear as a singlet around δ 2.4 ppm. The methylene protons will show complex multiplets.
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Piperidine and Ethyl Chain Protons: The protons of the piperidine ring and the ethyl linker will appear as a series of multiplets in the aliphatic region (typically δ 1.5-3.5 ppm).
3.3.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.
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Carbonyl Carbon: The carbonyl carbon of the pyrimidinone ring will have a characteristic downfield chemical shift (around δ 160-170 ppm).
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Aromatic and Heteroaromatic Carbons: The carbons of the benzisoxazole and pyrido[1,2-a]pyrimidin-4-one rings will appear in the region of δ 100-160 ppm.
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Aliphatic Carbons: The carbons of the piperidine ring, ethyl chain, and the methyl group will appear in the upfield region (typically δ 15-60 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the presence of key functional groups.
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the hydroxyl group.
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C=O Stretch: A strong absorption band around 1650-1700 cm⁻¹ will correspond to the carbonyl group of the pyrimidinone ring.
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C=N and C=C Stretches: Absorptions in the region of 1500-1650 cm⁻¹ will be indicative of the double bonds in the aromatic and heteroaromatic rings.
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C-O Stretch: An absorption band around 1200-1300 cm⁻¹ will correspond to the C-O bond of the hydroxyl group and the ether linkage in the benzisoxazole ring.
Visualizing the Workflow
The overall process from synthesis to characterization can be visualized as a logical workflow.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of 6-Desfluoro-6-hydroxy Risperidone. While a definitive, published synthetic protocol is not available, a scientifically plausible route has been proposed based on established chemical principles. The detailed characterization strategy outlined, employing a suite of modern analytical techniques, provides a robust framework for the confirmation of the structure and purity of this important Risperidone-related compound. The information presented herein is intended to empower researchers and scientists in the pharmaceutical industry to better understand, synthesize, and analyze impurities and derivatives of Risperidone, ultimately contributing to the development of safer and more effective medicines.
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